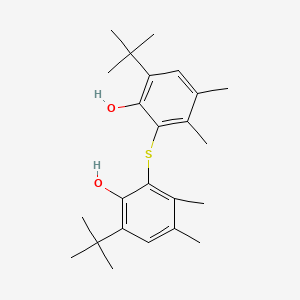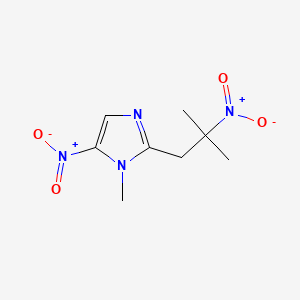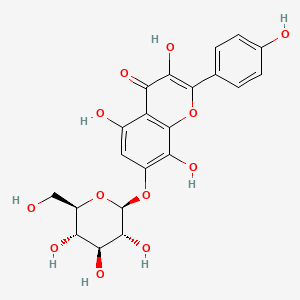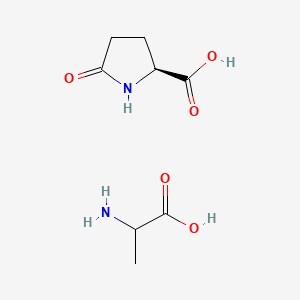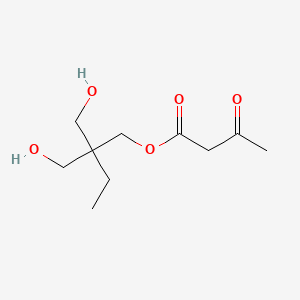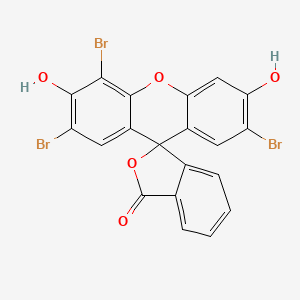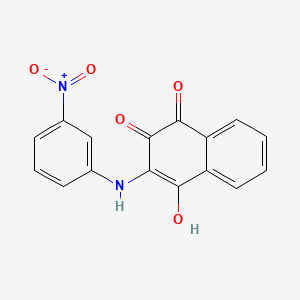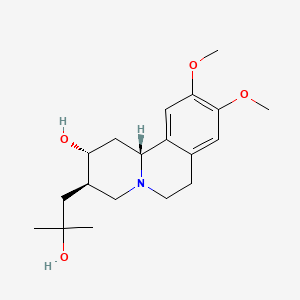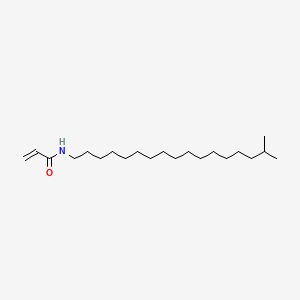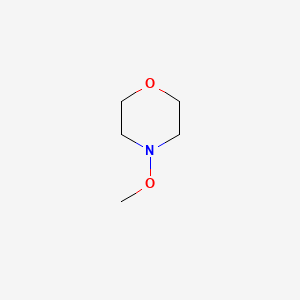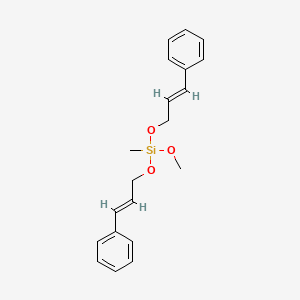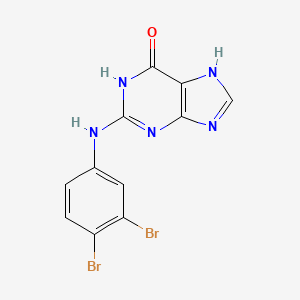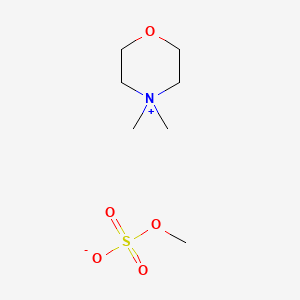
Morpholinium, 4,4-dimethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4,4-dimethyl-, methyl sulfate is a chemical compound with the molecular formula C7H17NO5S. It is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent antistatic, emulsifying, and dispersing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, methyl sulfate typically involves the reaction of 4,4-dimethylmorpholine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-dimethylmorpholine+methyl sulfate→Morpholinium, 4,4-dimethyl-, methyl sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The reaction is typically conducted in a batch reactor, and the product is purified through crystallization and filtration processes to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4,4-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its antistatic properties and as a dispersing agent.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations
Wirkmechanismus
The mechanism of action of Morpholinium, 4,4-dimethyl-, methyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in drug formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: An organic compound with similar structural features but lacks the quaternary ammonium group.
N-methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
4,4-dimethylmorpholine: A structurally similar compound but without the methyl sulfate group.
Uniqueness
Morpholinium, 4,4-dimethyl-, methyl sulfate is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its analogs. This makes it particularly effective in applications requiring strong emulsifying and antistatic properties .
Eigenschaften
CAS-Nummer |
84333-56-2 |
|---|---|
Molekularformel |
C7H17NO5S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
4,4-dimethylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C6H14NO.CH4O4S/c1-7(2)3-5-8-6-4-7;1-5-6(2,3)4/h3-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
BONHMFSFVBQNHW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


